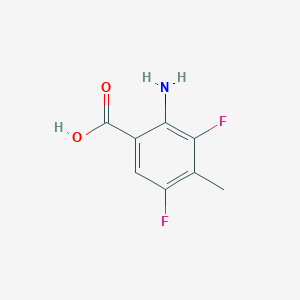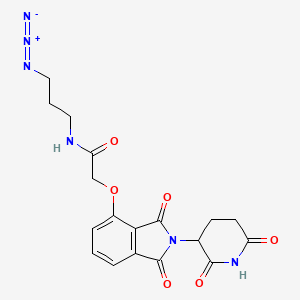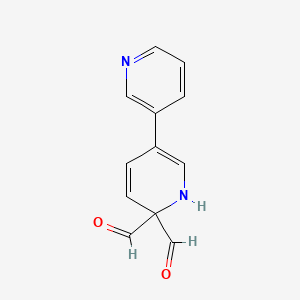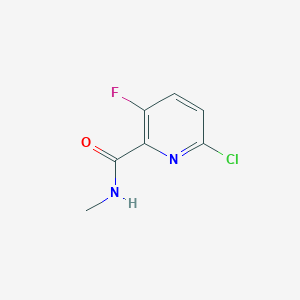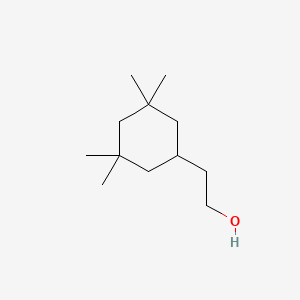
2-(3,3,5,5-Tetramethylcyclohexyl)-ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,3,5,5-Tetramethylcyclohexyl)ethanol is an organic compound characterized by a cyclohexane ring substituted with four methyl groups and an ethanol group. This compound is known for its unique structural properties, which contribute to its diverse applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,3,5,5-tetramethylcyclohexyl)ethanol typically involves the hydrogenation of 2-(3,3,5,5-tetramethylcyclohexyl)acetaldehyde. The reaction is carried out in the presence of a suitable catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods: In an industrial setting, the production of 2-(3,3,5,5-tetramethylcyclohexyl)ethanol can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the same hydrogenation reaction but is optimized for large-scale production with enhanced safety and efficiency measures.
Types of Reactions:
Oxidation: 2-(3,3,5,5-tetramethylcyclohexyl)ethanol can undergo oxidation reactions to form 2-(3,3,5,5-tetramethylcyclohexyl)acetaldehyde or 2-(3,3,5,5-tetramethylcyclohexyl)acetic acid, depending on the oxidizing agent used.
Reduction: The compound can be reduced to its corresponding alkane, 2-(3,3,5,5-tetramethylcyclohexyl)ethane, using strong reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in the presence of a base.
Major Products Formed:
Oxidation: 2-(3,3,5,5-tetramethylcyclohexyl)acetaldehyde, 2-(3,3,5,5-tetramethylcyclohexyl)acetic acid.
Reduction: 2-(3,3,5,5-tetramethylcyclohexyl)ethane.
Substitution: 2-(3,3,5,5-tetramethylcyclohexyl)ethyl chloride or bromide.
Scientific Research Applications
2-(3,3,5,5-Tetramethylcyclohexyl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a solvent in various chemical reactions.
Biology: Employed in the study of lipid metabolism and as a model compound for studying the effects of steric hindrance on biochemical reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer formulations.
Mechanism of Action
The mechanism of action of 2-(3,3,5,5-tetramethylcyclohexyl)ethanol involves its interaction with cellular membranes and enzymes. The compound’s bulky structure can influence membrane fluidity and permeability, affecting the function of membrane-bound proteins and receptors. Additionally, it can act as a substrate or inhibitor for specific enzymes involved in lipid metabolism.
Comparison with Similar Compounds
- 2-(3,3,5,5-Tetramethylcyclohexyl)acetaldehyde
- 2-(3,3,5,5-Tetramethylcyclohexyl)acetic acid
- 2-(3,3,5,5-Tetramethylcyclohexyl)ethane
Comparison: 2-(3,3,5,5-Tetramethylcyclohexyl)ethanol is unique due to its hydroxyl group, which imparts different chemical reactivity compared to its aldehyde, acid, and alkane counterparts. The presence of the hydroxyl group allows it to participate in hydrogen bonding, making it more soluble in polar solvents and reactive in various chemical transformations.
Properties
Molecular Formula |
C12H24O |
|---|---|
Molecular Weight |
184.32 g/mol |
IUPAC Name |
2-(3,3,5,5-tetramethylcyclohexyl)ethanol |
InChI |
InChI=1S/C12H24O/c1-11(2)7-10(5-6-13)8-12(3,4)9-11/h10,13H,5-9H2,1-4H3 |
InChI Key |
WXONXIOSNYEXNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(C1)(C)C)CCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[1-(2-aminopropanoyl)piperidin-3-yl]methyl]-N-ethylacetamide](/img/structure/B14775895.png)

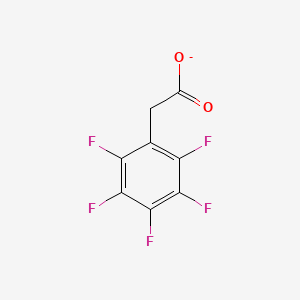
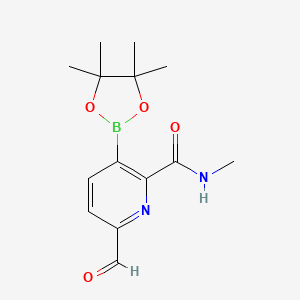
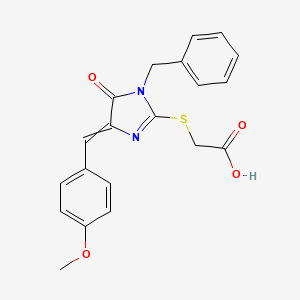
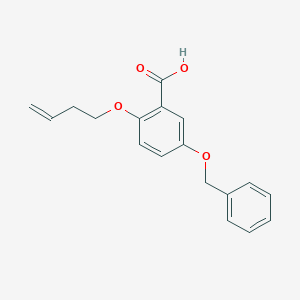

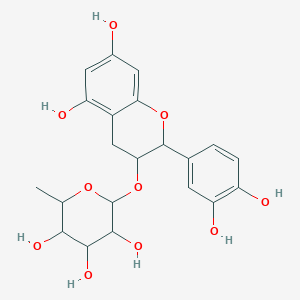
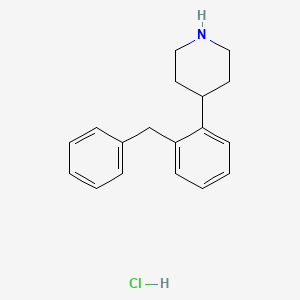
![4-chloro-2-(7-chloro-6-fluoro-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-5-methoxyaniline](/img/structure/B14775953.png)
